molecular formula C14H20N2O2 B592216 Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate CAS No. 916421-36-8

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

Cat. No.: B592216
CAS No.: 916421-36-8
M. Wt: 248.326
InChI Key: XCLKFXTWLPMSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is an organic compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and an aminophenyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 4-aminophenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
  • 1-Boc-3-azetidinone
  • Tert-butyl 3-oxoazetidine-1-carboxylate

Comparison: Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater potential for biological activity due to the presence of the amino group .

Biological Activity

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (TBAPAC) is a compound of interest due to its potential biological activities, particularly in neuropharmacology and as a potential therapeutic agent. This article provides an overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H20N2O2
  • Molecular Weight : 248.33 g/mol
  • CAS Number : 56956222

The compound features an azetidine ring, which is known for contributing to various pharmacological properties. The presence of the tert-butyl group enhances lipophilicity, potentially affecting bioavailability and interaction with biological membranes.

Mechanisms of Biological Activity

TBAPAC's biological activities can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : Research indicates that TBAPAC may inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Neuroprotective Effects : In vitro studies have demonstrated that TBAPAC protects neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. It has been shown to improve cell viability in astrocytes exposed to Aβ, suggesting a protective role against neurodegenerative processes .
  • Anti-inflammatory Properties : TBAPAC appears to modulate inflammatory responses in glial cells. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 when astrocytes are activated by Aβ, indicating potential anti-inflammatory effects .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies on TBAPAC:

Study FocusResultReference
AChE InhibitionIC50 = 0.17 μM
Aβ Aggregation Inhibition85% inhibition at 100 μM
Cell Viability in Astrocytes100% viability at 100 μM; improved viability with Aβ co-treatment
Cytokine ModulationReduced TNF-α levels; IL-6 levels unchanged

Case Studies

  • Alzheimer’s Disease Model : In a scopolamine-induced model mimicking Alzheimer's pathology, TBAPAC demonstrated a significant reduction in Aβ plaque formation compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases .
  • Cancer Cell Lines : Although primarily studied for neuroprotective properties, TBAPAC's effects on cancer cell lines were also noted. It exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, indicating a possible therapeutic window for targeting malignant cells without affecting healthy tissues .

Properties

IUPAC Name

tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h4-7,11H,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLKFXTWLPMSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719121
Record name tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916421-36-8
Record name tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 10% Pd/C (0.320 g) and tert-butyl-3-(4-nitrophenyl)azetidine-1-carboxylate (I6) (2.14 g, 7.68 mmol) in EtOAc (16 mL) was stirred under a hydrogen atmosphere for 18 hours. Additional 10% Pd/C (1.00 g) was added and stirring continued for a further 20 hours. The resulting mixture was filtered through a pad of Celite, washing with EtOAc, and the filtrate concentrated in vacuo to give the title compound I7 as a light yellow/cream solid (1.80 g, 94%); 1H NMR (300 MHz, CDCl3) δ 7.12 (d, J=8.3 Hz, 2H), 6.69 (dd, J=6.5, 1.9 Hz, 2H), 4.29 (t, J=8.7 Hz, 2H), 3.93 (dd, J=8.4, 6.1 Hz, 2H), 3.65 (brs, 2H), 1.55-1.68 (m, 1H), 1.48 (s, 9H). LCMS-B: rt 4.964 min; m/z 249 [M+H]+.
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0.32 g
Type
catalyst
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
Yield
94%

Synthesis routes and methods II

Procedure details

A suspension of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (A76) (2.14 g, 7.68 mmol) and 10% Pd/C (0.320 g) in EtOAc (16 mL) was stirred under a hydrogen atmosphere for 18 hours. Additional 10% Pd/C (1.00 g) was added and the mixture stirred under a hydrogen atmosphere for a further 20 hours. The resulting mixture was filtered through a pad of Celite, washing with EtOAc and the filtrate concentrated in vacuo to give the title compound A77 as a light yellow/cream solid (1.80 g, 94%); 1H NMR (300 MHz, CDCl3) δ 7.12 (d, J=8.3 Hz, 2H), 6.69 (dd, J=6.5, 1.9 Hz, 2H), 4.29 (t, J=8.7 Hz, 2H), 3.93 (dd, J=8.4, 6.1 Hz, 2H), 3.69-3.61 (s, 2H), 1.55-1.68 (m, 1H), 1.48 (s, 9H). LCMS-B: rt 4.964 min; m/z 249 [M+H]+.
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0.32 g
Type
catalyst
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
Yield
94%

Synthesis routes and methods III

Procedure details

A mixture of tert-butyl 3-iodoazetidine-1-carboxylate (1 g, 3.53 mmol), 4-aminophenylboronic acid (630 mg, 4.59 mmol), NiI2 (66 mg, 0.212 mmol), NaHMDS (1.94 g, 10.6 mmol), (1R,2S)-2-aminocyclohexanol (24 mg, 0.212 mmol) in isopropanol (8 mL) was stirred at 150° C. in microwave for 2 h. It was then evaporated and the residue was dissolved with water and ethyl acetate. The water phase was separated and extracted with ethyl acetate. The combined extracts were dried over sodium sulfate and concentrated under reduced pressure. The residue was purified with column chromatography to give 298a (360 mg, 40%). MS: [M+H]+ 249.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
630 mg
Type
reactant
Reaction Step One
[Compound]
Name
NiI2
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Yield
40%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.